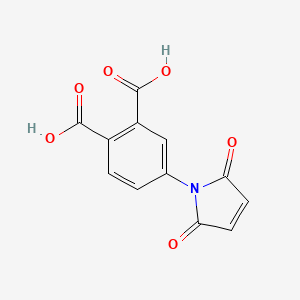

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

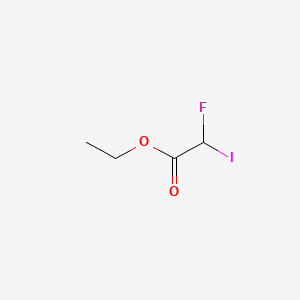

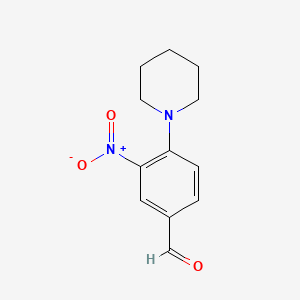

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol. It contains a maleimide group and a terminal carboxylic acid .

Synthesis Analysis

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid involves several steps. The reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides, the cyclization of which gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .Molecular Structure Analysis

The molecular structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid has been determined using X-ray and DFT-calculated structure . There is a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings .Chemical Reactions Analysis

The maleimide group in 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

The molecular weight of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is 261.19 . Its IUPAC name is 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid .Scientific Research Applications

Synthesis of Derivatives

The compound can be used to synthesize derivatives such as 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. This derivative can further react with secondary amines to form other compounds .

Biological Activities

Derivatives of 1H-pyrrole-2,5-diones (maleimides) which include this compound, exhibit high and diverse biological activities. These include selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, and enzyme kinase .

Anticandidiasis and Antituberculosis Properties

Evidence has been obtained for the anticandidiasis and antituberculosis properties of certain derivatives of this compound .

Antitumor Activities

The compound has been used to synthesize succinimides with high antitumor activities . Additionally, some new sulfonamide derivatives, which can be synthesized from this compound, have shown antitumor activity .

Other Medical Applications

The compound has been used in the synthesis of drugs with antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activities .

Organotin(IV) Complexes

The compound can form complexes with organotin(IV) compounds. These complexes have been tested against different bacteria and fungi to determine their toxicity .

LD50 Data

The compound and its derivatives have been used in studies to calculate LD50 data using the Brine Shrimp method .

Industrial Applications

The compound has found wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group. Thus, they easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Safety And Hazards

Future Directions

There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species . The search for new related systems remains important for the analysis of polymerization processes in which they are involved .

properties

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)phthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO6/c14-9-3-4-10(15)13(9)6-1-2-7(11(16)17)8(5-6)12(18)19/h1-5H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCWROCCGJJZDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364080 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid | |

CAS RN |

56896-91-4 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)